molecular formula C11H16Cl2N2 B1369487 1-(4-Chloro-benzyl)-piperazine hydrochloride CAS No. 435342-11-3

1-(4-Chloro-benzyl)-piperazine hydrochloride

Cat. No. B1369487
CAS RN: 435342-11-3
M. Wt: 247.16 g/mol
InChI Key: ZKQKYKNSUWSKAN-UHFFFAOYSA-N
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Description

“1-(4-Chloro-benzyl)-piperazine hydrochloride” is a compound that likely contains a piperazine core, a common feature in many pharmaceuticals and other bioactive compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Chloro-benzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a piperazine ring attached to a benzyl group with a chlorine atom on the 4th carbon of the benzene ring . The exact structure would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chlorine atom could increase its reactivity and polarity .

Scientific Research Applications

Piperazine Derivatives and Their Applications

Piperazine and its derivatives, such as 1-(4-Chloro-benzyl)-piperazine hydrochloride, have been extensively studied and applied in various fields of scientific research. Below are some of the noteworthy applications and findings from recent studies:

  • Pharmacokinetics and Metabolism :

    • Certain arylpiperazine derivatives, which include compounds similar to 1-(4-Chloro-benzyl)-piperazine, have shown clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. These metabolites distribute extensively in tissues and are primarily biotransformed by oxidation to hydroxylates which are then excreted. The variability in metabolite-to-parent drug ratios among individuals suggests individual variability in the expression and activity of metabolic enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).
  • Antimycobacterial Activity :

    • Piperazine and its analogues, including 1-(4-Chloro-benzyl)-piperazine, have shown potential activity against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds where piperazine is a vital building block elucidates the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).
  • Diverse Therapeutic Uses :

    • Piperazine derivatives are recognized in a variety of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus results in a recognizable difference in the medicinal potential of the resultant molecules. The broad potential of the piperazine entity in drug discovery is reflected by the significant increase in research covering various activities of the piperazine ring (Rathi et al., 2016).
  • Antidepressant Properties :

    • The presence of a piperazine substructure is a common feature in many marketed antidepressants. Piperazine plays a significant role in the efficacy of these drugs, mainly due to its favorable central nervous system (CNS) pharmacokinetic profile. It is involved in specific binding conformations of antidepressant agents, influencing the design and development of novel antidepressants. The structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants are subjects of ongoing research (Kumar et al., 2021).

Mechanism of Action

The mechanism of action of “1-(4-Chloro-benzyl)-piperazine hydrochloride” would depend on its specific biological targets. Piperazine derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, and antimalarial activities .

Future Directions

The future directions for research on “1-(4-Chloro-benzyl)-piperazine hydrochloride” and similar compounds could involve exploring their potential biological activities and developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQKYKNSUWSKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607128
Record name 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

435342-11-3
Record name Piperazine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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